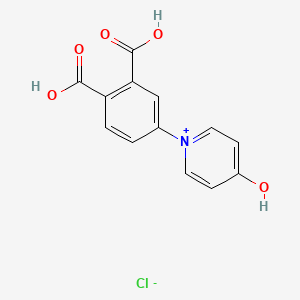
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a hydroxyl group and two carboxylic acid groups on the phenyl ring, making it a versatile molecule for chemical reactions and applications.
准备方法
The synthesis of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dicarboxybenzaldehyde and 4-hydroxypyridine.
Condensation Reaction: The 3,4-dicarboxybenzaldehyde undergoes a condensation reaction with 4-hydroxypyridine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinium nitrogen or the phenyl ring, leading to the formation of various derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications.
相似化合物的比较
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride can be compared with similar compounds such as:
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride: Known for its use in the synthesis of polyimides with high thermal stability.
3,4-Dicarboxyphenylboronic acid: Used in organic synthesis and as a building block for boron-containing compounds.
4-Hydroxy-3,5-dicarboxyphenylacetic acid: Studied for its potential biological activities and applications in medicinal chemistry.
属性
分子式 |
C13H10ClNO5 |
|---|---|
分子量 |
295.67 g/mol |
IUPAC 名称 |
4-(4-hydroxypyridin-1-ium-1-yl)phthalic acid;chloride |
InChI |
InChI=1S/C13H9NO5.ClH/c15-9-3-5-14(6-4-9)8-1-2-10(12(16)17)11(7-8)13(18)19;/h1-7H,(H2,16,17,18,19);1H |
InChI 键 |
SFKAMROWPBQWOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+]2=CC=C(C=C2)O)C(=O)O)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
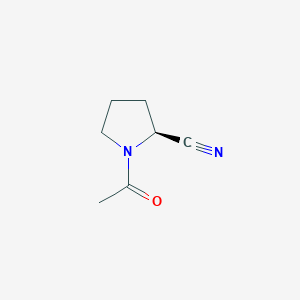
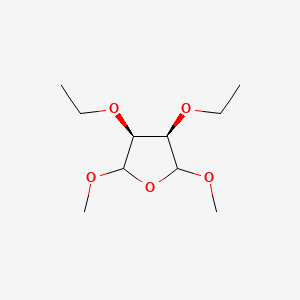

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
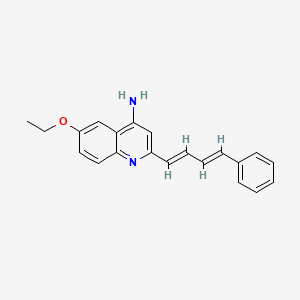


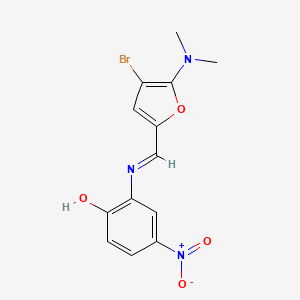
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
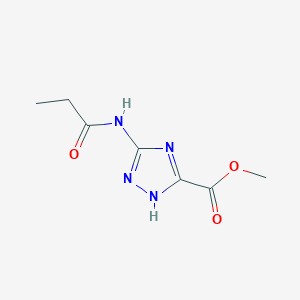
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

